

Solubility of 2-Ethoxypyridine-3-boronic acid in organic solvents

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<i>Compound of Interest</i>	
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An In-depth Technical Guide to the Solubility of **2-Ethoxypyridine-3-boronic Acid** in Organic Solvents

Authored by: A Senior Application Scientist Introduction

2-Ethoxypyridine-3-boronic acid is a versatile heterocyclic organoboron compound with the chemical formula $C_7H_{10}BNO_3$.^{[1][2][3]} It serves as a critical building block in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[1] This reaction is a cornerstone for the formation of carbon-carbon bonds, which is essential in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).^{[1][4]} The unique electronic and steric properties imparted by the ethoxy and pyridine functionalities make this reagent highly valuable for creating novel molecular architectures in drug discovery and materials science.^[1]

A thorough understanding of the solubility of **2-ethoxypyridine-3-boronic acid** in various organic solvents is paramount for its effective utilization. Solubility data informs critical process parameters such as reaction solvent selection, concentration, purification strategies (like crystallization), and formulation of drug candidates. This guide provides a comprehensive overview of the solubility of **2-ethoxypyridine-3-boronic acid**, blending theoretical principles with practical experimental guidance for researchers, scientists, and drug development professionals.

Caption: Molecular Structure of **2-Ethoxypyridine-3-boronic acid**.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties.

Below is a summary of the key physicochemical properties of **2-ethoxypyridine-3-boronic acid**.

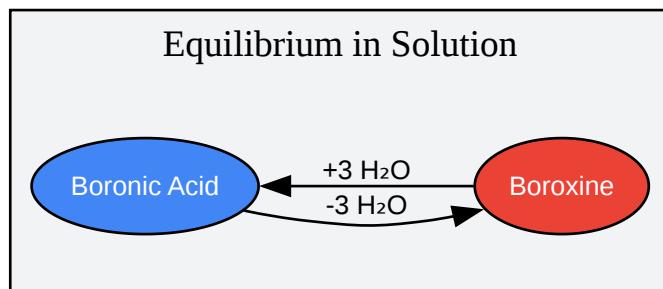
Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ BNO ₃	[1] [2] [5]
Molecular Weight	166.97 g/mol	[1] [3] [5]
Appearance	White or off-white crystalline powder	[1]
Melting Point	104 °C	[1]
CAS Number	854373-97-0	[1] [2]

Theoretical Principles of Solubility

The solubility of **2-ethoxypyridine-3-boronic acid** is governed by the interplay of its functional groups and their interactions with the solvent molecules.

- **Boronic Acid Moiety (-B(OH)₂)**: The two hydroxyl groups on the boron atom are capable of acting as both hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents (e.g., methanol, water) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMF, DMSO).
- **Pyridine Ring**: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a hydrogen bond acceptor. The aromatic ring itself can participate in π - π stacking and other non-covalent interactions. The overall polarity of the pyridine ring contributes to its solubility in polar solvents.
- **Ethoxy Group (-OCH₂CH₃)**: The ethoxy group introduces a degree of lipophilicity to the molecule, which can enhance solubility in less polar organic solvents compared to its hydroxyl analog.

A significant consideration for boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.^[6] This equilibrium between the monomeric boronic acid and the trimeric boroxine can be influenced by factors such as temperature, concentration, and the presence of water. The formation of the less polar boroxine can significantly impact the observed solubility.



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Caption: Equilibrium between boronic acid and its boroxine form.

Qualitative Solubility Profile

While extensive quantitative data is not widely published, qualitative solubility information for **2-ethoxypyridine-3-boronic acid** is available and provides valuable guidance for solvent selection.

Solvent	Solubility
N,N-Dimethylformamide (DMF)	Very Soluble
Methanol (MeOH)	Soluble
Glacial Acetic Acid	Sparingly Soluble
Chloroform (CHCl ₃)	Very Slightly Soluble
Water (H ₂ O)	Practically Insoluble

This data is based on information from Echemi.^[2]

These qualitative observations align with the theoretical principles discussed. The high solubility in a polar aprotic solvent like DMF and a polar protic solvent like methanol is expected due to strong dipole-dipole interactions and hydrogen bonding. The limited solubility in the less polar chloroform and the practical insolubility in water highlight the overall molecular characteristics.

Quantitative Solubility Data: An Analog-Based Approach

Due to the limited availability of specific quantitative solubility data for **2-ethoxypyridine-3-boronic acid**, data for the parent compound, phenylboronic acid, is presented as a proxy. While the electronic effects of the ethoxy and pyridine groups will influence the absolute solubility values, the general trends observed for phenylboronic acid provide a useful reference point.

Studies on phenylboronic acid have shown it has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.^{[7][8][9]}

Experimental Protocol for Solubility Determination: The Dynamic Method

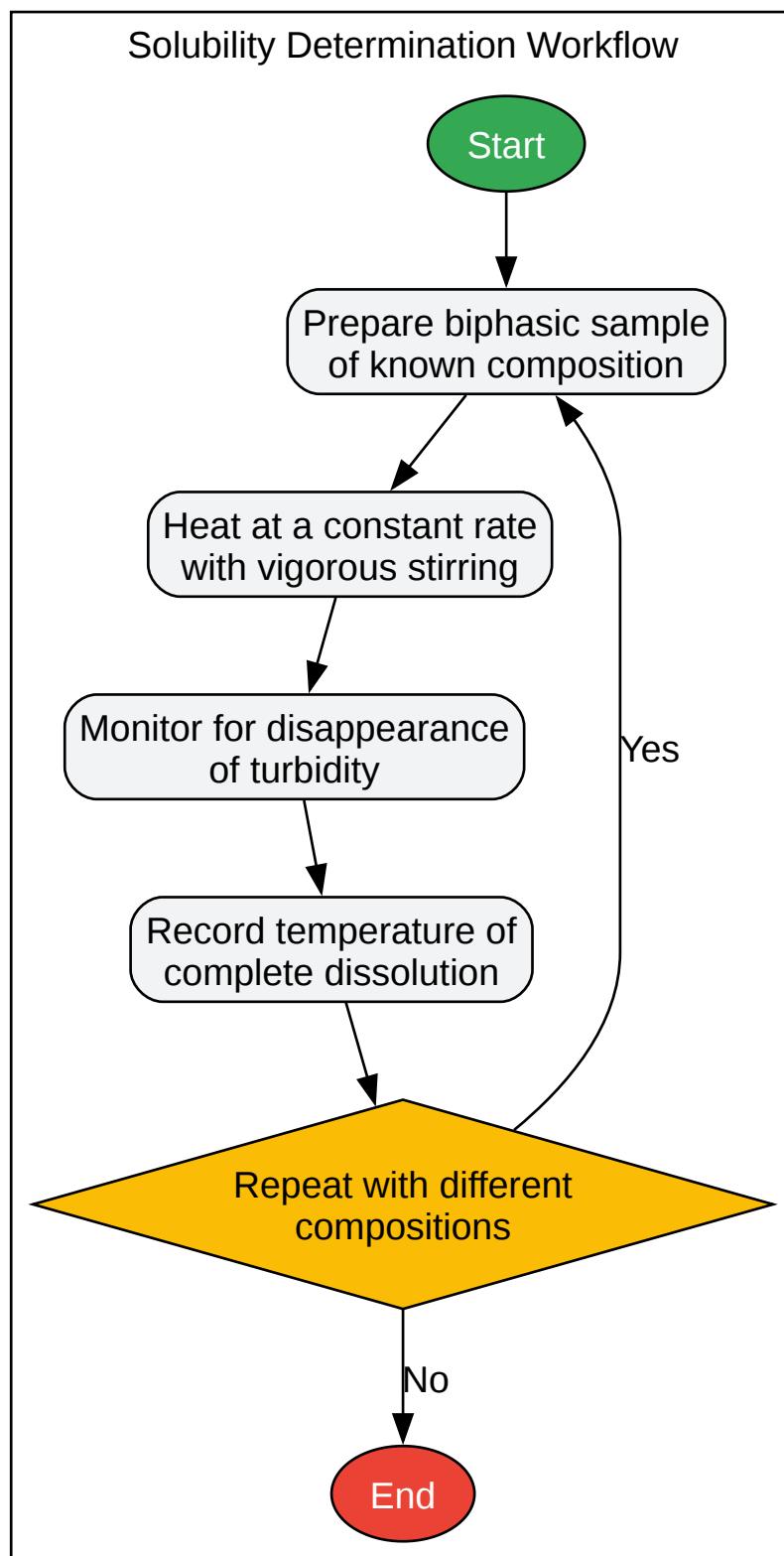
For researchers requiring precise solubility data in a specific solvent system, the dynamic (or synthetic) method is a reliable technique. This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.^{[4][6]}

Methodology

- Sample Preparation: Accurately weigh a known mass of **2-ethoxypyridine-3-boronic acid** and the desired organic solvent into a jacketed glass vessel to create a biphasic sample of known composition.
- Heating and Stirring: The sample is heated at a slow, constant rate (e.g., $0.3\text{ K}\cdot\text{h}^{-1}$) while being vigorously stirred to ensure homogeneity.^[6]
- Turbidity Measurement: The point at which the solution becomes clear, indicating complete dissolution of the solid, is recorded. The disappearance of turbidity can be monitored visually

or, for greater accuracy, by measuring the intensity of light transmitted through the sample using a luminance probe.[6][7]

- Data Correlation: The temperature at which complete dissolution occurs for a given composition corresponds to a point on the solubility curve. By repeating this procedure with different compositions, a comprehensive solubility profile as a function of temperature can be constructed.



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Caption: Experimental workflow for the dynamic solubility determination method.

Conclusion

2-Ethoxypyridine-3-boronic acid is a valuable reagent in synthetic chemistry, and a clear understanding of its solubility is crucial for its effective application. This guide has outlined the key physicochemical properties and theoretical principles governing its solubility. While quantitative data remains sparse, the provided qualitative profile and analog-based insights offer a strong foundation for solvent selection. For applications requiring high precision, the detailed experimental protocol for the dynamic method empowers researchers to generate their own accurate solubility data. As the use of such specialized boronic acids continues to grow, it is anticipated that more comprehensive solubility studies will become available, further aiding in the optimization of synthetic processes and the development of novel chemical entities.

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